Ethyl 2-amino-2-(4-methoxyphenyl)acetate
Description
Ethyl 2-amino-2-(4-methoxyphenyl)acetate is an α-amino ester derivative characterized by a 4-methoxyphenyl substituent and an ethyl ester group. This compound is synthesized via the reduction of ethyl 2-(4-methoxyphenyl)-2-nitroacetate, yielding an 85% product as a yellow oil . Its spectral data, including $ ^1H $ NMR (CDCl$ _3 $): δ 7.31 (d, $ J = 8.7 \, \text{Hz} $, 2H), 6.89 (d, $ J = 8.7 \, \text{Hz} $, 2H), 4.55 (s, 1H), and 3.81 (s, 3H), confirm its structure . The compound serves as a precursor for aryl nitromethanes, α-ketoesters, and α-amino acids, highlighting its utility in medicinal and synthetic chemistry .
Properties
CAS No. |
77648-21-6 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
AUHWOFZNBLSCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . Another method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other strong bases are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-2-(4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxy group on the phenyl ring can participate in various interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(4-Aminophenoxy)acetate
- Structure: Contains an aminophenoxy group instead of the amino-methoxyphenyl moiety.
- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction using NH$ _4$Cl/Fe, yielding 62% as reddish-brown crystals (m.p. 56–58°C) .
- Spectral Data : $ ^1H $ NMR (DMSO-d$ _6 $): δ 6.62 (d, 2H), 6.47 (d, 2H), 4.65 (s, NH$ _2 $) .
- Applications : Acts as a precursor for dual GK inhibitors, emphasizing its role in diabetes research .
- Comparison: While both compounds feature aromatic ethers and amino groups, the aminophenoxy derivative’s crystalline state contrasts with the target compound’s oily form, impacting purification and handling .
Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate
- Structure: Substitutes the amino group with an oxoacetate moiety.
- Synthesis : Commercial availability (CAS: 18522-99-1) via unspecified routes; analyzed by LCMS, NMR, and FTIR .
- Applications : Used as a pharmaceutical intermediate, similar to the target compound .
- Comparison: The oxoacetate group introduces ketone reactivity (e.g., nucleophilic additions), whereas the amino group in the target compound enables amine-specific reactions (e.g., acylation) .
Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate
- Structure : Incorporates an oxazole ring fused to the methoxyphenyl group.
- Synthesis : Synthesized via condensation of 4-methoxy benzamide with ethyl bromopyruvate (50% yield) . Bromination of this compound yields a 5-bromo derivative (85% yield, m.p. 126–128°C) .
- Spectral Data : $ ^1H $ NMR signals for oxazole protons appear at δ 8.20 (s, 1H) .
Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride
- Structure : Features a pyrazole ring with fluorophenyl and methyl substituents.
- Properties : Crystalline solid (CAS: 1078161-73-5) with a molecular weight of 327.79 g/mol .
- Applications : Likely explored for kinase inhibition due to the pyrazole scaffold’s prevalence in drug discovery .
- Comparison : The fluorine atom and pyrazole ring introduce electronegative and steric effects, altering solubility and target binding compared to the methoxyphenyl group .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: Substitutions on the phenyl ring (e.g., methoxy, amino, fluorine) and backbone modifications (oxazole, pyrazole) significantly alter physical properties and reactivity.
- Synthetic Efficiency : The target compound’s 85% yield surpasses many analogs (e.g., 50% for oxazole derivatives), highlighting optimized reduction protocols .
- Application Diversity : While all compounds serve as pharmaceutical intermediates, structural variations dictate their specific biological targets (e.g., GK inhibitors vs. kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
